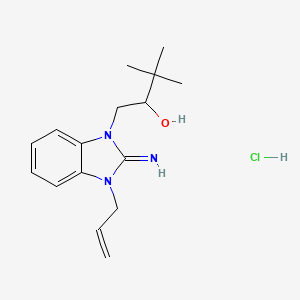![molecular formula C21H22N2 B4985033 4,4'-[1-(4-methylphenyl)-1,1-ethanediyl]dianiline](/img/structure/B4985033.png)
4,4'-[1-(4-methylphenyl)-1,1-ethanediyl]dianiline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4'-[1-(4-methylphenyl)-1,1-ethanediyl]dianiline, commonly known as MDA, is a chemical compound that belongs to the class of phenethylamines. It is a highly potent and selective agonist of the serotonin receptor, which makes it an important compound in the field of scientific research. MDA has been used extensively in laboratory experiments to study its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.
Mecanismo De Acción
MDA acts as a potent agonist of the serotonin receptor, which is a key neurotransmitter in the central nervous system. It binds to the receptor and activates it, leading to an increase in serotonin release and subsequent modulation of various physiological processes such as mood, appetite, and sleep.
Biochemical and Physiological Effects:
MDA has been shown to have a number of biochemical and physiological effects. It has been shown to increase the release of serotonin, dopamine, and norepinephrine, which are all neurotransmitters that play a key role in regulating mood and behavior. MDA has also been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using MDA in laboratory experiments is its high potency and selectivity for the serotonin receptor. This makes it a useful tool for studying the effects of serotonin on various physiological processes. However, one of the limitations of using MDA is its potential for abuse, as it is a highly potent psychoactive compound.
Direcciones Futuras
There are several potential future directions for research on MDA. One area of interest is its potential use in the treatment of neuropsychiatric disorders such as depression and anxiety. Another area of interest is its potential use in the treatment of neurodegenerative disorders such as Parkinson's disease. Finally, further research is needed to fully understand the biochemical and physiological effects of MDA, as well as its potential for abuse and toxicity.
Métodos De Síntesis
MDA can be synthesized in several ways, but the most common method involves the reaction between 4-methylphenyl-2-nitropropene and aluminum amalgam in the presence of hydrochloric acid. This process yields MDA as a white crystalline powder with a melting point of 148-149°C.
Aplicaciones Científicas De Investigación
MDA has been used in scientific research to study its effects on the central nervous system. It has been shown to have a high affinity for the serotonin receptor, which makes it a potential candidate for the treatment of various neuropsychiatric disorders such as depression, anxiety, and schizophrenia. MDA has also been studied for its potential use in the treatment of Parkinson's disease, as it has been shown to have neuroprotective properties.
Propiedades
IUPAC Name |
4-[1-(4-aminophenyl)-1-(4-methylphenyl)ethyl]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2/c1-15-3-5-16(6-4-15)21(2,17-7-11-19(22)12-8-17)18-9-13-20(23)14-10-18/h3-14H,22-23H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBPSZKFMMZUWFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C)(C2=CC=C(C=C2)N)C3=CC=C(C=C3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
10.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47194203 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
Cambridge id 5233319 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,2-diallyl-1-{[1-(4-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperidine](/img/structure/B4984951.png)
![1-(2-fluorobenzoyl)-4-[4-fluoro-2-nitro-5-(1-piperidinyl)phenyl]piperazine](/img/structure/B4984967.png)
![N'-[2-(2-methoxyphenoxy)acetyl]isonicotinohydrazide](/img/structure/B4984983.png)
![4-{[1-(3-bromophenyl)-4-(methoxycarbonyl)-5-methyl-2-oxo-1,2-dihydro-3H-pyrrol-3-ylidene]methyl}benzoic acid](/img/structure/B4984990.png)


![N-methyl-N-[3-(4-morpholinyl)propyl]-1-(1-naphthylmethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4985012.png)
![8-methyl-8-azabicyclo[3.2.1]octan-3-one O-(3,4,5-trimethoxybenzoyl)oxime hydrochloride hydrate](/img/structure/B4985016.png)

![17-(2-ethylphenyl)-1-(hydroxymethyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B4985022.png)
![2-[(2-fluorobenzoyl)amino]-N-(2-phenylethyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B4985025.png)
![3-(4-ethoxyphenyl)-N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]acrylamide](/img/structure/B4985027.png)
![2-[(2-chloro-4-fluorophenoxy)methyl]-N-cyclobutyl-1,3-oxazole-4-carboxamide](/img/structure/B4985041.png)
